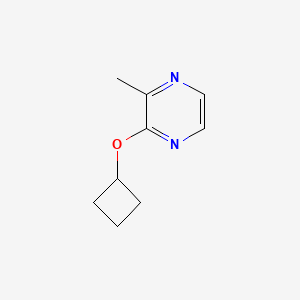

2-Cyclobutoxy-3-methylpyrazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyrazines are aromatic compounds that contain two nitrogen atoms in a six-membered ring . They are known for their strong, often pleasant odors and are found in a variety of sources, including food products and certain types of plants . The term “cyclobutoxy” suggests the presence of a cyclobutane ring, and “methyl” indicates a methyl group (-CH3) attached to the pyrazine ring.

Molecular Structure Analysis

The molecular structure of pyrazine derivatives can be analyzed using techniques such as X-ray diffraction, neutron scattering, and NMR spectroscopy . These techniques can provide detailed information about the arrangement of atoms within the molecule and the nature of the chemical bonds .Chemical Reactions Analysis

Pyrazines can undergo a variety of chemical reactions, including substitutions and redox reactions . The specific reactions that “2-Cyclobutoxy-3-methylpyrazine” can undergo would depend on its exact molecular structure.Wissenschaftliche Forschungsanwendungen

Synthetic Methods and Chemical Properties

- Synthesis of Heterocyclic Compounds : Research has been conducted on the synthesis of new heterocyclic substances utilizing key synthons like 2-arylhydrazononitriles, which are precursors in the preparation of various uniquely substituted heterocyclic substances. These compounds have shown promising antimicrobial activities against a range of microbial organisms, highlighting their potential in developing new antimicrobial agents (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).

- Electrocatalytic Cyclization : Electrocatalytic cyclization of specific pyrazolone derivatives offers a 'one-pot' efficient method to synthesize substituted spirocyclopropylpyrazolones, showcasing an effective way to create compounds with potential medicinal relevance under neutral and mild conditions. This process emphasizes the role of electrocatalysis in facilitating fast and efficient chemical reactions (Vereshchagin et al., 2015).

Biological Activities and Applications

- Antimicrobial and Antitumor Activities : Compounds synthesized from pyrazine derivatives have been evaluated for their antimicrobial and antitumor activities. Novel N-arylpyrazole-containing enaminones, for instance, have been synthesized and tested against human breast and liver carcinoma cell lines, showing inhibition effects comparable to those of standard treatments. This research opens pathways to developing new therapeutic agents based on pyrazine derivatives (Riyadh, 2011).

Food Science and Flavor Chemistry

- Wine Flavor Components : Methoxypyrazines, including derivatives of 2-Cyclobutoxy-3-methylpyrazine, play a significant role in imparting distinctive flavors to wines. Research focusing on the biosynthesis of methoxypyrazines has identified key enzymes responsible for their production in grape berries. Understanding the genetic and enzymatic pathways involved in methoxypyrazine synthesis can help in modulating wine flavors to meet consumer preferences (Dunlevy et al., 2013).

Zukünftige Richtungen

The study of pyrazines and their derivatives is a vibrant field of research, with potential applications in areas such as food science, medicine, and materials science . Future research on “2-Cyclobutoxy-3-methylpyrazine” could involve elucidating its synthesis pathways, studying its physical and chemical properties, and exploring its potential applications.

Wirkmechanismus

Target of Action

Similar compounds, such as 2-isobutyl-3-methoxypyrazine, have been found to interact with proteins like epididymal-specific lipocalin-9

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and how it interacts with its targets . For instance, the antimicrobial effects of a similar compound, 2-isobutyl-3-methylpyrazine, were improved by lowering the water activity on the meat surface when maltodextrin was used as a carrier substance .

Eigenschaften

IUPAC Name |

2-cyclobutyloxy-3-methylpyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-7-9(11-6-5-10-7)12-8-3-2-4-8/h5-6,8H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFSXKANLOVMJGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1OC2CCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclobutoxy-3-methylpyrazine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclohexyl-2-((2-(2-((2-methoxybenzyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2931671.png)

![methyl 4-[(3E)-3-[(4-fluorophenyl)-hydroxymethylidene]-1-(5-methyl-1,2-oxazol-3-yl)-4,5-dioxopyrrolidin-2-yl]benzoate](/img/structure/B2931672.png)

![4-[4-(2-Fluorophenyl)piperazine-1-carbonyl]-6-methoxyquinoline](/img/structure/B2931673.png)

![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2931679.png)

![5-Chloro-2-[4-(oxiran-2-ylmethoxy)phenoxy]pyridine](/img/structure/B2931680.png)

![5-chloro-2-methoxy-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide](/img/structure/B2931688.png)

![1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-phenylphenyl)ethanone](/img/structure/B2931689.png)

![N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2931692.png)

![4-[3-(2-Fluorophenyl)propanoyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one](/img/structure/B2931694.png)